5-Iodo-4-(trifluoromethyl)thiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3IN2S/c5-4(6,7)1-2(8)11-3(9)10-1/h(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIRKYPQKWDIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627759 | |
| Record name | 5-Iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682342-65-0 | |
| Record name | 5-Iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Iodo 4 Trifluoromethyl Thiazol 2 Amine and Analogues
Strategies for Thiazole (B1198619) Ring Formation
The construction of the thiazole ring is the foundational step in synthesizing the target molecule and its analogues. The Hantzsch thiazole synthesis and its variations remain the most prevalent and direct methods for creating 2-aminothiazoles with specific substitution patterns.
Hantzsch Thiazole Synthesis and Modifications
First reported in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide-containing compound. For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea (B124793) is the standard reagent. derpharmachemica.comresearchgate.net The versatility of this method allows for the preparation of a wide array of substituted thiazoles by varying the substituents on both the α-haloketone and the thiourea. derpharmachemica.comnih.gov
The reaction proceeds through a multistep mechanism initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. While the classic synthesis provides excellent yields for simple thiazoles, modifications are often employed to improve outcomes for more complex or sensitive substrates. These can include the use of microwave assistance to reduce reaction times and improve yields, or performing the reaction in microreactor systems for precise control. nih.govrsc.org The reaction conditions, such as solvent and temperature, can be optimized to enhance the purity and yield of the final product. nih.gov
Cyclization Reactions Involving Thiourea and α-Haloketones/Aldehydes
The specific application of the Hantzsch synthesis for producing 2-aminothiazoles involves the direct reaction between an α-haloketone or α-haloaldehyde and thiourea. researchgate.netmdpi.com To achieve the 4-(trifluoromethyl) substitution pattern required for the target molecule's precursor, a trifluoromethylated α-haloketone is necessary. A suitable starting material is 3-bromo-1,1,1-trifluoroacetone (B149082).
The reaction mechanism is as follows:
Nucleophilic Attack: The sulfur atom of thiourea attacks the carbonyl-adjacent carbon of 3-bromo-1,1,1-trifluoroacetone, displacing the bromide ion.
Cyclization: One of the amino groups of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate.
Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic 2-amino-4-(trifluoromethyl)thiazole ring.
This method provides regiochemical control, as the trifluoromethyl group from the ketone is locked into the 4-position of the resulting thiazole. The reaction can be influenced by the reaction conditions; for instance, conducting the condensation in an acidic medium can sometimes lead to the formation of isomeric 2-imino-2,3-dihydrothiazoles alongside the expected 2-aminothiazole product. rsc.org
| α-Haloketone | Thio-Component | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | Ethanol, Reflux | 2-Amino-4-phenylthiazole | Good | researchgate.netmdpi.com |
| 3-Bromo-1,1,1-trifluoroacetone | Thiourea | Ethanol, Reflux | 2-Amino-4-(trifluoromethyl)thiazole | Not Specified | frontierspecialtychemicals.com |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol, Microwave, 90°C | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95% | nih.gov |
| α-Bromo-2-acetylpyridine | Thiourea | Not Specified | 2-Amino-4-(2-pyridyl)thiazole | Not Specified | mdpi.com |
Palladium-Catalyzed and Copper-Catalyzed Thiazole Syntheses
While the Hantzsch synthesis is dominant, modern catalytic methods offer alternative routes to thiazole rings. Copper-catalyzed reactions, for instance, can be used for the direct arylation of heterocycle C-H bonds, which can be a method to build complexity on a pre-formed thiazole. organic-chemistry.org More directly related to ring formation, copper-catalyzed multicomponent reactions have been developed. For example, a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to substituted thiazoles under mild conditions. organic-chemistry.org
Palladium catalysis is more commonly associated with cross-coupling reactions to functionalize a thiazole ring rather than forming the ring itself. However, some palladium-catalyzed cyclization strategies have been reported for other heterocycles and could potentially be adapted for thiazole synthesis. These advanced methods can offer different substrate scopes and functional group tolerances compared to traditional condensation reactions.
Introduction of the Trifluoromethyl Moiety
The trifluoromethyl (CF3) group is a critical component of the target molecule, significantly influencing its electronic properties and lipophilicity. Its introduction can be achieved either by using a CF3-containing building block or by direct trifluoromethylation of a heterocyclic precursor.
Methods for Trifluoromethylation in Heterocyclic Chemistry
The incorporation of a trifluoromethyl group into heterocyclic systems is a well-established field with numerous methodologies. A primary strategy involves the use of trifluoromethylated synthons, as described in the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole using 3-bromo-1,1,1-trifluoroacetone. This "building block" approach is often the most efficient and regioselective method.
Alternatively, direct trifluoromethylation of a pre-formed heterocycle can be accomplished. This is typically achieved through radical, nucleophilic, or electrophilic trifluoromethylating agents.
Radical Trifluoromethylation: Reagents like sodium triflinate (CF3SO2Na) in the presence of an oxidant can generate trifluoromethyl radicals that add to heterocycles.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3) and fluoroform-derived reagents (CuCF3) can introduce the CF3 group to electrophilic positions on a ring or via cross-coupling reactions.
Electrophilic Trifluoromethylation: Hypervalent iodine compounds, such as Togni's reagents, or S-(trifluoromethyl)diphenylsulfonium salts serve as sources of an electrophilic "CF3+" equivalent, which can react with electron-rich heterocycles.
The choice of method depends on the substrate's reactivity, the desired regiochemistry, and functional group compatibility.
Regioselective Trifluoromethylation of Thiazole Precursors
Achieving the correct placement of the trifluoromethyl group is crucial. For 5-iodo-4-(trifluoromethyl)thiazol-2-amine, the CF3 group must be at the C4 position.
Building Block Approach: As highlighted previously, the most direct and regioselective method is the Hantzsch synthesis starting with a ketone that already contains the trifluoromethyl group at the desired position (e.g., 1,1,1-trifluoro-3-haloacetone). This ensures the CF3 group is unambiguously placed at C4 of the thiazole ring.
Direct C-H Trifluoromethylation: If one were to start with 2-aminothiazole, direct C-H trifluoromethylation would be challenging and likely result in a mixture of products. The inherent reactivity of the thiazole ring favors electrophilic substitution at the C5 position. Therefore, introducing a group at C4 via direct trifluoromethylation of an unsubstituted 2-aminothiazole is not a synthetically viable route.
Synthesis of the Final Compound: The synthesis of the title compound, This compound , logically proceeds in two main steps:
Hantzsch Synthesis: Reaction of 3-bromo-1,1,1-trifluoroacetone with thiourea to produce 2-amino-4-(trifluoromethyl)thiazole. frontierspecialtychemicals.com
Iodination: The resulting 2-amino-4-(trifluoromethyl)thiazole precursor is then subjected to electrophilic iodination. The C5 position of the thiazole ring is electron-rich and activated by the amino group at C2, making it the most likely site for electrophilic attack. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a base or an oxidizing agent (like HgO) are commonly used for the regioselective iodination of such electron-rich heterocycles. nih.govimperial.ac.uk This step yields the final target compound.
| Transformation | Starting Material(s) | Key Reagent(s) | Product | Core Principle |
|---|---|---|---|---|
| Thiazole Ring Formation | 3-Bromo-1,1,1-trifluoroacetone, Thiourea | Base or Heat | 2-Amino-4-(trifluoromethyl)thiazole | Hantzsch Synthesis |
| Regioselective Iodination | 2-Amino-4-(trifluoromethyl)thiazole | N-Iodosuccinimide (NIS) or I2/HgO | This compound | Electrophilic Aromatic Substitution |
| Alternative Trifluoromethylation | Aryl/Heteroaryl Halide | CuCF3 | Aryl/Heteroaryl-CF3 | Nucleophilic Cross-Coupling |
Introduction of the Iodo Substituent
The introduction of an iodine atom onto the thiazole ring is a critical step in the synthesis of the target compound. The regioselectivity of this halogenation is governed by the electronic properties of the thiazole ring, which are influenced by the existing substituents.
Electrophilic Iodination of Thiazole Rings
The 2-aminothiazole scaffold is inherently an electron-rich heterocyclic system. Electrophilic aromatic substitution is the most common mechanism for introducing halogens onto this ring. The position of substitution is directed by the activating effect of the amino group at the C2 position. This group increases the electron density of the ring, particularly at the C5 position, making it the most nucleophilic and thus the most likely site for electrophilic attack. Even with an electron-withdrawing group like trifluoromethyl at the C4 position, the C5 position remains the favored site for electrophilic halogenation.
Directed Ortho-Metalation and Halogenation Strategies
Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov This method involves a directing metalation group (DMG) that complexes with a strong organolithium base, facilitating the deprotonation of the adjacent ortho position. arctomsci.comguidechem.com The resulting aryllithium intermediate can then be trapped by an electrophile, such as molecular iodine (I₂). nih.gov
For a 2-aminothiazole derivative, the amino group (or more typically, a protected form like a carbamate (B1207046) or an amide) can act as a DMG. arctomsci.com This would direct the lithiation specifically to the C5 position. Subsequent quenching of the C5-lithiated thiazole with an iodine source would yield the 5-iodo-substituted product. This strategy offers high regioselectivity that is complementary to electrophilic substitution patterns.
Table 1: Overview of Directed Metalation Groups (DMGs)
| DMG Strength | Examples |
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |
| Moderate | -OMe, -NR₂, -CF₃ |
| Weak | -F, -Cl, -CH₂NR₂ |
This table provides examples of directing groups used in DoM strategies.
Use of N-Iodosuccinimide (NIS) in Thiazole Functionalization
N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its mild nature and ease of handling compared to molecular iodine. rsc.org It serves as a source of an electrophilic iodine atom (I⁺). For electron-rich aromatic systems, NIS can sometimes effect iodination on its own. However, for less reactive or electron-deficient substrates, such as a thiazole ring bearing a strong electron-withdrawing trifluoromethyl group, an acid catalyst is often required to enhance the electrophilicity of the iodine. researchgate.netorganic-chemistry.org
Common activators for NIS-mediated iodination include Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids. alchempharmtech.comresearchgate.net The acid protonates the NIS, making it a much more potent iodinating agent capable of functionalizing even deactivated heterocyclic rings.
Amination Reactions at the Thiazole C2 Position
The introduction of the amino group at the C2 position of the thiazole ring is fundamental to the structure of the target molecule. While various methods for aminating heterocyclic rings exist, for 2-aminothiazoles, the amino group is typically incorporated during the formation of the heterocyclic ring itself.
The most prominent and widely applied method is the Hantzsch thiazole synthesis . nih.govderpharmachemica.comrsc.org This is a cyclocondensation reaction that forms the thiazole ring by reacting an α-haloketone with a thioamide-containing compound. rsc.org To produce a 2-aminothiazole, the thioamide component used is thiourea. In this one-pot reaction, the nitrogen atoms of thiourea become the N3- and the exocyclic C2-amino group of the resulting thiazole ring. This method is highly efficient and provides direct access to the 2-aminothiazole core structure, avoiding the need for a separate amination step on a pre-formed thiazole ring.
Synthetic Routes to this compound: Specific Approaches
The synthesis of this compound is logically achieved through a two-step process: first, the construction of the core 2-amino-4-(trifluoromethyl)thiazole structure, followed by regioselective iodination at the C5 position.
Reported Synthetic Pathways and Key Intermediates
The primary key intermediate for the synthesis is 2-amino-4-(trifluoromethyl)thiazole . The synthesis of this intermediate is accomplished via the Hantzsch thiazole synthesis.
Step 1: Synthesis of 2-amino-4-(trifluoromethyl)thiazole
This reaction involves the condensation of an appropriate α-haloketone, namely 3-bromo-1,1,1-trifluoroacetone, with thiourea. nih.gov The reaction is typically carried out in a solvent such as ethanol. The nucleophilic sulfur of thiourea attacks the carbon bearing the bromine, and subsequent intramolecular cyclization and dehydration yield the 2-amino-4-(trifluoromethyl)thiazole ring.
Step 2: Iodination of 2-amino-4-(trifluoromethyl)thiazole
With the key intermediate in hand, the final step is the introduction of the iodo substituent at the C5 position. Given the electron-withdrawing nature of the trifluoromethyl group, a potent electrophilic iodinating system is required. The reaction is effectively carried out using N-Iodosuccinimide (NIS) as the iodine source in the presence of a suitable solvent. Due to the deactivating effect of the -CF₃ group, an acid activator may be employed to facilitate the reaction.
Table 2: Proposed Synthetic Route and Conditions
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Hantzsch Thiazole Synthesis | 3-bromo-1,1,1-trifluoroacetone, Thiourea, Ethanol, Reflux | 2-amino-4-(trifluoromethyl)thiazole |
| 2 | Electrophilic Iodination | N-Iodosuccinimide (NIS), Acetonitrile or DMF | This compound |
This table outlines the key transformations and reagents in the synthesis of the target compound.
Alternative Synthetic Strategies and Challenges
The predominant method for the synthesis of this compound involves the direct electrophilic iodination of 2-amino-4-(trifluoromethyl)thiazole. This precursor is typically synthesized via the Hantzsch thiazole synthesis, a well-established condensation reaction between an α-haloketone and a thioamide. However, the direct iodination of this electron-deficient thiazole ring is not without its difficulties, prompting the investigation of alternative synthetic routes.
One alternative strategy involves the construction of the thiazole ring with the iodine atom already incorporated into one of the building blocks. This approach aims to circumvent the challenges of regioselectivity associated with the direct iodination of the pre-formed thiazole. For instance, a synthetic pathway could potentially start from an α-iodo-β-ketoester bearing a trifluoromethyl group, which would then be reacted with thiourea. However, the stability and availability of such iodinated starting materials can be a significant hurdle.
Another conceptual alternative involves a halogen exchange reaction. If a corresponding 5-bromo-4-(trifluoromethyl)thiazol-2-amine (B135175) were more readily accessible with high purity, a subsequent halogen exchange reaction (e.g., using sodium iodide in a Finkelstein-type reaction) could potentially yield the desired iodo-derivative. The success of this strategy would be contingent on the relative reactivity of the C-Br bond and the feasibility of driving the equilibrium towards the formation of the iodo-compound.
Challenges in Synthesis
The synthesis of this compound is fraught with several challenges that chemists must navigate to achieve the desired product with high yield and purity.
Regioselectivity: The direct electrophilic iodination of 2-amino-4-(trifluoromethyl)thiazole presents a significant regioselectivity challenge. The thiazole ring has two potential sites for electrophilic substitution: the C5 position and, to a lesser extent, the nitrogen of the amino group. The electron-withdrawing nature of the trifluoromethyl group at the C4 position deactivates the ring, making the substitution more difficult. While the amino group at the C2 position is an activating group, its directing effect competes with the deactivating effect of the trifluoromethyl group. This can lead to a mixture of products, including the desired 5-iodo isomer and potentially di-iodinated or N-iodinated byproducts, complicating the purification process.
Reaction Conditions: The choice of iodinating agent and reaction conditions is critical. Common iodinating agents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and molecular iodine in the presence of an oxidizing agent. The reactivity of these agents must be carefully balanced to achieve iodination without causing degradation of the starting material or the product. The strongly acidic conditions that can be generated during some iodination reactions may also lead to unwanted side reactions or decomposition.
Purification: The separation of the desired this compound from the unreacted starting material, regioisomers, and other byproducts can be challenging. The similar polarities of these compounds often necessitate careful chromatographic purification, which can be time-consuming and may result in product loss.
The following table summarizes some of the key challenges and potential alternative strategies in the synthesis of this compound:
| Challenge | Description | Potential Alternative Strategies |
| Regioselectivity | Difficulty in selectively iodinating the C5 position over other sites on the thiazole ring and the amino group. | - Synthesis from pre-iodinated building blocks. - Use of directing groups to favor C5 substitution. |
| Harsh Reaction Conditions | The need for strong electrophiles or acidic conditions can lead to side reactions and degradation. | - Development of milder iodination methods. - Catalyst-controlled regioselective iodination. |
| Product Purification | Separation of the desired product from unreacted starting material, regioisomers, and byproducts is often difficult. | - Optimization of reaction conditions to minimize byproduct formation. - Development of crystallization-based purification methods. |
| Starting Material Availability | The synthesis and stability of appropriately functionalized and iodinated precursors for convergent syntheses can be problematic. | - Exploration of novel routes to key trifluoromethylated and iodinated intermediates. |
| Product Stability | The final iodo-compound may be sensitive to light, heat, or other environmental factors. | - Careful handling and storage of the product under inert conditions. |
Structure Activity Relationship Sar Studies of Thiazole 2 Amines with Halogenated and Trifluoromethyl Substituents
Impact of Trifluoromethyl Group on Biological Activity
The incorporation of a trifluoromethyl (CF3) group into bioactive molecules is a well-established strategy in drug discovery to enhance their therapeutic potential. This is largely attributed to the unique electronic and steric properties of the CF3 group, which can profoundly influence ligand-target interactions and, consequently, the selectivity and potency of a compound.
Electronic and Steric Effects of the CF3 Group on Ligand-Target Interactions
The trifluoromethyl group is a strong electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. This electronic pull can significantly alter the acidity or basicity of nearby functional groups, thereby affecting the ionization state of the molecule at physiological pH and its ability to form ionic bonds or hydrogen bonds with a biological target. Furthermore, the CF3 group is highly lipophilic, which can enhance the compound's ability to cross cell membranes and access intracellular targets.
From a steric perspective, the trifluoromethyl group is considerably larger than a hydrogen atom and is often considered a bioisostere of a methyl group, albeit with a very different electronic character. This bulk can influence the conformation of the molecule and its fit within a binding pocket. The presence of the CF3 group can either promote favorable van der Waals interactions or lead to steric hindrance, depending on the topography of the target site. Research on various heterocyclic scaffolds has demonstrated that the introduction of a CF3 group can lead to a significant increase in biological activity. For instance, studies on isoxazole-based molecules have shown that the trifluoromethylated analogue can be significantly more active than its non-trifluoromethylated counterpart, highlighting the importance of this moiety in enhancing anti-cancer activity.
Role of Trifluoromethylation in Modulating Selectivity and Potency
The modulation of selectivity and potency through trifluoromethylation is a key aspect of its utility in drug design. By altering the electronic and steric profile of a ligand, the CF3 group can fine-tune its binding affinity for a specific target over others. For example, in the context of protein kinase inhibitors, the strategic placement of a trifluoromethyl group can exploit subtle differences in the ATP-binding sites of various kinases, leading to enhanced selectivity.
The strong carbon-fluorine bond also imparts metabolic stability to the molecule, preventing oxidative degradation by cytochrome P450 enzymes at that position. This increased stability can lead to a longer biological half-life and improved pharmacokinetic profile, which can contribute to enhanced potency in vivo. Studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives have suggested that the introduction of a trifluoromethyl group could improve the bioavailability of new compounds.
Influence of Iodine Substitution on Pharmacological Profiles
The substitution with iodine, a large and polarizable halogen, introduces another layer of complexity and potential for targeted interactions that can significantly shape the pharmacological profile of a molecule.
Halogen Bonding Interactions in Ligand-Protein Binding
Iodine, along with bromine and chlorine, can participate in a highly directional, non-covalent interaction known as halogen bonding. This occurs when the electropositive region on the outer surface of the iodine atom (the σ-hole) interacts favorably with an electron-rich atom, such as an oxygen or nitrogen, in a protein's binding site. The strength of this interaction increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor.
In the context of ligand-protein binding, halogen bonds can contribute significantly to the binding affinity and specificity of an inhibitor. The geometry of the halogen bond is highly directional, providing a level of specificity that can be exploited in rational drug design. Numerous studies have documented the importance of halogen bonding in the activity of various inhibitors, where the halogen atom forms a crucial interaction with the protein backbone or a specific amino acid residue.
Modulation of Lipophilicity and Membrane Permeability
The introduction of an iodine atom significantly increases the lipophilicity of a molecule. Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability, allowing the compound to more readily cross the lipid bilayers of cells to reach its target.
However, an optimal range of lipophilicity is crucial, as excessively high lipophilicity can lead to poor aqueous solubility, increased non-specific binding to proteins and tissues, and rapid metabolic clearance. Therefore, the strategic placement of an iodine atom must balance the benefits of enhanced membrane permeability with these potential liabilities. Structure-activity relationship studies on iodinated benzothiazole (B30560) derivatives have shown a strong correlation between lipophilicity and both binding affinity and non-specific binding.
Structural Modifications at the Thiazole (B1198619) Core and Amino Group
The thiazole-2-amine scaffold offers multiple points for structural modification to optimize biological activity. The thiazole ring itself can be substituted at the 4- and 5-positions, and the exocyclic amino group can be functionalized in various ways.
Substituent Effects at C4 and C5 Positions of the Thiazole Ring
The C4 and C5 positions of the thiazole ring are critical sites for substitution, where modifications can significantly impact molecular properties such as electronics, lipophilicity, and steric profile, thereby influencing biological activity.
The presence of a trifluoromethyl (CF3) group at the C4 position is a key feature. The CF3 group is a strong electron-withdrawing moiety and is known to substantially increase the lipophilicity of a molecule. These properties can enhance membrane permeability and metabolic stability, which are crucial for a compound's pharmacokinetic profile. mdpi.com While direct SAR studies on 2-aminothiazoles bearing a C4-trifluoromethyl group are not extensively detailed in the literature, research on other heterocyclic systems demonstrates the profound impact of this substituent. For instance, the introduction of a trifluoromethyl group to an isoxazole-based anticancer agent was found to increase its potency by nearly eightfold compared to its non-trifluoromethylated counterpart. rsc.org In a series of thiazolylhydrazone derivatives, a compound featuring a trifluoromethyl substituent was identified as a potent acetylcholinesterase inhibitor. academie-sciences.fr These findings suggest that the C4-trifluoromethyl group in 5-Iodo-4-(trifluoromethyl)thiazol-2-amine likely plays a crucial role in modulating its biological activity, possibly by enhancing target binding affinity or improving its cellular uptake.
The substituent at the C5 position also plays a pivotal role in determining the activity of thiazole-2-amines. Research into 4,5-disubstituted thiazoles has shown that replacing a small alkyl group with a larger halogen atom at this position can be beneficial for biological activity. In a study on antitumor 2-aminothiazole (B372263) derivatives, the replacement of a methyl group with a bromo group at the C5-position resulted in compounds with significant cytotoxic potency. nih.gov This highlights the importance of the size and electronic nature of the C5 substituent. The presence of an iodine atom, as in this compound, is particularly noteworthy. Iodine is the largest and most polarizable of the common halogens, and it can participate in halogen bonding—a specific type of non-covalent interaction that can enhance binding to biological targets.
The table below summarizes the effect of C5-halogen substitution on the antitumor activity of certain thiazole derivatives against the H1299 human lung cancer cell line.
| Compound Structure | R4 Substituent | R5 Substituent | Activity (IC50 against H1299, µM) | Reference |
|---|---|---|---|---|
![]() | -CH3 | -CH3 | > 10 | nih.gov |
![]() | -Phenyl | -Br | 9.34 | nih.gov |
![]() | -CH3 | -Br | 6.61 | nih.gov |
Derivatization of the 2-Amino Moiety and its Impact on Activity
The 2-amino group of the thiazole ring is a key site for chemical modification, providing a handle to alter the compound's physicochemical properties and explore interactions with biological targets. Derivatization of this primary amine is a common strategy in the development of thiazole-based therapeutic agents. nih.govsarcouncil.com
One of the most frequent modifications is acylation , which converts the 2-amino group into a 2-acylamino (amide) moiety. The nature of the acyl group can have a substantial effect on biological activity. SAR studies have revealed that the length of the acyl chain is a critical determinant of potency. For example, in a series of antitumor 2-acylamino-thiazole derivatives, extending the acyl chain from two carbons (acetamido) to three carbons (propanamido) led to an improvement in activity. nih.govmdpi.com This suggests that the additional methylene (B1212753) unit allows for more favorable interactions within the target's binding site.
The table below illustrates the impact of acyl chain length on the growth inhibition of a leukemia cell line.
| Compound Series | 2-Amino Derivatization | Effect on Antitumor Activity | Reference |
|---|---|---|---|
| 2-Acylamino-4-phenylthiazoles | 2-Acetamido (-NHCOCH3) | Less potent | nih.govmdpi.com |
| 2-Acylamino-4-phenylthiazoles | 2-Propanamido (-NHCOCH2CH3) | More potent | nih.govmdpi.com |
Other derivatizations of the 2-amino group include the formation of Schiff bases through reaction with various aldehydes, and subsequent reactions, for instance with chloroacetyl chloride, to form more complex heterocyclic systems like azetidinones . mdpi.com These modifications allow for the introduction of diverse functionalities and steric bulk, enabling a broad exploration of the SAR and optimization of biological activity.
Comparative SAR Analysis with Related Thiazole Derivatives
The biological activity of a thiazole derivative is determined by the specific combination of substituents on the ring. A comparative analysis with related structures provides valuable insights into the SAR.
As discussed, substituents at the C4 and C5 positions have distinct effects. While introducing a phenyl group at the C4-position of the thiazole ring was found to have a similar effect as a methyl group in decreasing antitumor potency, the introduction of a bromo group at the C5-position enhanced activity compared to a methyl group. nih.gov This indicates that the C5 position may be more tolerant of or benefits more from bulky, electron-rich substituents than the C4 position in this particular scaffold.
Furthermore, the thiazole core itself can be compared to its bioisosteres, such as oxazole (B20620). Isosteric replacement of the sulfur atom in a 2-aminothiazole with an oxygen atom to give a 2-aminooxazole can lead to significant changes in physicochemical properties and biological activity. A comparative study on antimycobacterial agents revealed that 2-aminooxazole derivatives exhibited significantly increased hydrophilicity and water solubility compared to their 2-aminothiazole counterparts. sarcouncil.com This improved solubility translated into a marked enhancement of antimycobacterial activity, highlighting how a single atom change in the core heterocycle can dramatically alter the therapeutic potential of a compound series. sarcouncil.com
The table below compares the properties and activities of thiazole and oxazole isosteres.
| Core Heterocycle | Key Physicochemical Property | Impact on Antimycobacterial Activity | Reference |
|---|---|---|---|
| 2-Aminothiazole | More lipophilic | Less active / Inactive | sarcouncil.com |
| 2-Aminooxazole | More hydrophilic / Better water solubility | Significantly improved activity | sarcouncil.com |
This comparative analysis underscores the intricate nature of SAR in the thiazole series. The specific choice of substituents at the C4 and C5 positions, modifications of the 2-amino group, and even the nature of the heterocyclic core itself are all critical factors that must be optimized to achieve the desired biological activity.
Biological and Pharmacological Investigations of 5 Iodo 4 Trifluoromethyl Thiazol 2 Amine
Exploration of Potential Bioactivities
The unique structural features of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine, namely the electron-withdrawing trifluoromethyl group and the bulky iodine atom on the thiazole (B1198619) ring, suggest a high potential for diverse biological activities. Research on analogous compounds indicates that these substitutions can significantly influence the molecule's interaction with biological targets, potentially leading to potent anticancer and antimicrobial effects.
Anticancer Activity and Cell Cycle Modulation
The thiazole nucleus is a common feature in a number of anticancer agents. nih.gov The introduction of a trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry to enhance the anticancer activity of organic molecules. researchgate.netmdpi.com This is attributed to the increased lipophilicity and metabolic stability conferred by the C-F bond. mdpi.com
Cyclin-Dependent Kinase (CDK) Inhibition and Related Pathways
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov Consequently, CDK inhibitors have been a major focus of anticancer drug discovery. Several studies have highlighted the potential of thiazole-based compounds as potent CDK inhibitors. For instance, a series of 4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of transcriptional CDKs, such as CDK7 and CDK9. nih.govnih.govacs.org Inhibition of these kinases can disrupt the cell cycle and lead to cancer cell death.
The general mechanism of action for many kinase inhibitors involves competition with ATP for the binding site on the enzyme. The structural features of this compound could allow it to fit into the ATP-binding pocket of various CDKs, thereby inhibiting their activity and halting cell cycle progression. While direct evidence for this specific compound is not available, the broader class of thiazole-containing CDK inhibitors provides a strong rationale for investigating its potential in this area.
Table 1: Examples of Thiazole Derivatives with CDK Inhibitory Activity
| Compound Class | Target CDK(s) | Observed Effect |
| 4-(Thiazol-5-yl)pyrimidines | CDK9 | Inhibition of RNA polymerase II transcription, reduction of Mcl-1 antiapoptotic protein levels. nih.govacs.org |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK7, CDK9 | Blockade of transcription, leading to anticancer activity. nih.gov |
Cell Proliferation and Apoptosis Induction in Cancer Cell Lines
The inhibition of cell proliferation and the induction of apoptosis (programmed cell death) are key mechanisms through which anticancer agents exert their effects. Thiazole derivatives have demonstrated significant potential in both of these areas. For example, studies on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown potent antiproliferative activity against various human cancer cell lines, including melanoma, prostate cancer, and breast cancer. nih.govnih.gov
The induction of apoptosis by thiazole-containing compounds can occur through various cellular pathways. Some derivatives have been shown to trigger caspase-dependent pathways, which are central to the execution of apoptosis. researchgate.net While specific studies on this compound are lacking, the established pro-apoptotic effects of structurally similar compounds suggest that it may also induce apoptosis in cancer cells.
Table 2: Antiproliferative Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line(s) | Key Findings |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) jchemrev.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (melanoma), C32 (melanoma), DU145 (prostate), MCF-7/WT (breast) | Demonstrated the most potent anticancer activity among the tested derivatives. nih.gov |
| 5-ene-2-arylaminothiazol-4(5H)-ones | Breast Cancer Cells | Induced apoptosis. nih.gov |
Antimicrobial Activity: Antibacterial and Antifungal Potential
The thiazole ring is a core component of several clinically used antimicrobial agents, highlighting its importance in the development of new anti-infective therapies. jchemrev.com The search for novel antimicrobial agents is driven by the global threat of antibiotic resistance.
Targeting Microbial Enzymes and Pathways
The antimicrobial action of thiazole derivatives can be attributed to their ability to interfere with essential microbial processes. One of the key mechanisms is the inhibition of crucial enzymes involved in bacterial or fungal survival. For instance, some thiazole-containing compounds have been shown to target DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Others may inhibit enzymes involved in the synthesis of vital cellular components, such as the cell wall. jchemrev.com
Molecular docking studies on various thiazole derivatives have suggested that they can bind to the active sites of microbial enzymes, such as E. coli MurB, which is involved in peptidoglycan biosynthesis. mdpi.com This inhibition of essential pathways ultimately leads to microbial cell death.
Structure-Activity Relationships in Antimicrobial Thiazoles
The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have provided valuable insights into the design of more effective antimicrobial agents. For example, it has been observed that the presence of a trifluoromethyl group can enhance both antibacterial and antifungal activities. nih.gov Similarly, iodo substitutions have been shown to favor activity against Gram-positive bacteria. nih.gov
These findings suggest that the combination of an iodo and a trifluoromethyl group in this compound could result in a compound with significant and potentially broad-spectrum antimicrobial activity. The 2-amino group is also a common feature in many biologically active thiazoles and is known to contribute to their antimicrobial properties. jchemrev.com
Table 3: Structure-Activity Relationship Insights for Antimicrobial Thiazoles
| Substituent | Position on Thiazole Ring | Influence on Antimicrobial Activity |
| Trifluoromethyl | 4 or 5 | Generally enhances antibacterial and antifungal activity. nih.gov |
| Iodo | 5 | Tends to favor activity against Gram-positive bacteria. nih.gov |
| Bromo | 4 | Can induce good antifungal activity. nih.gov |
| Phenyl ring | - | Presence can enhance antibacterial action in thiazole-pyrazoline hybrids. jchemrev.com |
Antioxidant Properties and Oxidative Stress Modulation
The 2-aminothiazole (B372263) scaffold is a key feature in various compounds that have demonstrated notable antioxidant capabilities. mdpi.com An imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them results in oxidative stress, a condition implicated in numerous diseases. Antioxidants can neutralize these harmful species, mitigating cellular damage.
Research into aminothiazole derivatives has revealed significant potential for scavenging free radicals. For instance, the compound 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole was shown to be a potent free radical scavenger. mdpi.comnih.gov In various biochemical assays, this dendrodoine (B1201844) analogue demonstrated concentration-dependent antioxidant activity, including the ability to inhibit radical formation, reduce ferric complexes, and protect against lipid peroxidation and protein oxidation. nih.gov Mechanistic studies suggest that aminothiazoles can scavenge peroxyl radicals at a very high rate. nih.gov The antioxidant activity of these compounds may be linked to their ability to donate an electron or hydrogen atom to neutralize free radicals, with the heterocyclic sulfur and nitrogen atoms playing a role in stabilizing the resulting radical species.
The trifluoromethyl (CF3) group, while not a direct antioxidant pharmacophore, significantly influences a molecule's physicochemical properties, such as lipophilicity and metabolic stability. mdpi.comnih.gov These modifications can enhance the bioavailability and cellular uptake of a compound, potentially improving its access to intracellular sites of oxidative stress. Therefore, the combination of the 2-aminothiazole core with a trifluoromethyl group in this compound suggests that it could be a candidate for investigation into its potential role in modulating oxidative stress. mdpi.com
Potential as Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. nih.gov Inhibition of PARP-1 has emerged as a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. nih.govresearchgate.net
The 2-aminothiazole moiety has been identified as a privileged structure in medicinal chemistry and has been incorporated into molecules designed as PARP-1 inhibitors. scholarsresearchlibrary.com The design of PARP-1 inhibitors often mimics the nicotinamide (B372718) portion of the NAD+ substrate, which binds to the enzyme's catalytic domain. nih.gov The heterocyclic nature of the thiazole ring allows it to form key interactions within the nicotinamide-binding pocket of the PARP-1 active site.
Furthermore, trifluoromethyl groups are prevalent in many approved pharmaceuticals, including enzyme inhibitors, where they can enhance binding affinity and metabolic stability. nih.govmdpi.com For example, a novel series of 1,3,4-thiadiazoles featuring a trifluoromethyl substituent was evaluated for anticancer activity, highlighting the utility of this group in designing enzyme-targeting agents. nih.gov Given that the 2-aminothiazole scaffold is a known component of some PARP-1 inhibitors and the trifluoromethyl group can enhance binding and pharmacokinetic properties, this compound represents a chemical structure with the potential for PARP-1 inhibitory activity. mdpi.comscholarsresearchlibrary.com
Molecular Mechanisms of Action
Enzyme Inhibition and Receptor Binding Studies
The 2-aminothiazole framework is a versatile scaffold known to interact with a wide array of biological targets, including enzymes and receptors. Studies on various derivatives have demonstrated significant inhibitory activity against several enzyme families.
For example, 2-aminothiazole derivatives have been identified as potent inhibitors of metabolic enzymes such as carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov One study found that 2-Amino-4-(4-chlorophenyl)thiazole and 2-Amino-4-(4-bromophenyl)thiazole exhibited low micromolar to nanomolar inhibition constants (Ki) against these enzymes. nih.gov Other research has shown that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory process. tandfonline.comacs.org
In addition to enzyme inhibition, thiazole-based compounds have been developed as high-affinity ligands for specific receptors. A notable example is the development of pyridyl-substituted thiazole derivatives as selective sigma-1 (σ1) receptor ligands, which achieved low-nanomolar affinity and high selectivity over the σ2 subtype. nih.gov The ability of the thiazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, contributes to its capacity to bind effectively to diverse biological targets. rsc.org
| Compound | Target Enzyme | Inhibition Constant (Ki) in µM | Reference |
|---|---|---|---|
| 2-Amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 | nih.gov |
| 2-Amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 | nih.gov |
| 2-Amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 | nih.gov |
| 2-Amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 | nih.gov |
Cellular Target Identification and Validation
Identifying the specific cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action. rsc.org For a novel compound like this compound, this process would involve a combination of computational and experimental approaches.
Methodologies for target identification often begin with unbiased phenotypic screening, followed by techniques like affinity-based proteomics to isolate binding partners. nih.govillinois.edu This involves creating a chemical probe by modifying the compound of interest to allow for its capture, along with its bound proteins, from cell lysates. rsc.org
Based on studies of similar compounds, potential cellular targets for the 2-aminothiazole class have been proposed. Molecular docking studies suggest that antibacterial activity in some thiazole derivatives may arise from the inhibition of the MurB enzyme, which is involved in bacterial cell wall synthesis. nih.gov For antifungal activity, the enzyme CYP51 (lanosterol 14α-demethylase) has been identified as a likely target. nih.govmdpi.com In the context of cancer, docking studies have implicated proteins such as vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2) as potential targets for thiazole derivatives. mdpi.com These studies provide a roadmap for validating the cellular targets of this compound, which would likely involve initial enzymatic assays against these known targets, followed by validation in cell-based models.
In Vitro and In Vivo Pharmacological Evaluation
Cell-Based Assays for Efficacy and Toxicity
The initial pharmacological evaluation of a new chemical entity typically involves a battery of in vitro cell-based assays to determine its efficacy against a specific disease model and its general cytotoxicity. For compounds containing the 2-aminothiazole and trifluoromethyl moieties, a primary area of investigation has been anticancer activity.
The methyl thiazolyl tetrazolium (MTT) assay is a standard colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound. Numerous studies have reported the in vitro antiproliferative activity of thiazole derivatives against various human cancer cell lines. For example, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were evaluated for their cytotoxicity against four human cancer cell lines, with some compounds showing potent activity. nih.gov Similarly, other studies have demonstrated the efficacy of thiazole derivatives against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines. mdpi.comresearcher.lifemdpi.com
The results from these assays are typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%. This value provides a quantitative measure of a compound's potency. The data below, compiled from studies on related thiazole compounds, illustrate the typical results obtained from such assays.
| Compound Name/ID | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
|---|---|---|---|---|
| Thiazole Derivative 4c (from Belal et al.) | 2.57 ± 0.16 | 7.26 ± 0.44 | - | mdpi.com |
| Thiazolo[4,5-d]pyrimidine (B1250722) 3b | 32.1 ± 1.1 | - | - | nih.gov |
| Thiazole Carboxamide 2b | - | - | >100 | acs.org |
| Thiazole Derivative 4p (from Cankara et al.) | - | - | 15.82 ± 0.16 | researcher.life |
| Thiazole Derivative 4 (from Alanazi et al.) | 5.73 | - | - | mdpi.com |
Animal Models for Efficacy and Safety (Conceptual)
In the preclinical development of any new chemical entity, such as this compound, assessment in relevant animal models is a critical step to establish preliminary evidence of efficacy and to characterize the safety profile before any potential human trials. While specific in vivo studies on this compound are not extensively documented in publicly available literature, a conceptual framework for its evaluation can be constructed based on established pharmacological principles and the known biological activities of analogous thiazole-containing compounds. Thiazole derivatives have shown a wide range of activities, including antimicrobial and anticancer effects. Therefore, the design of animal model studies would be guided by the initial in vitro findings for the compound.
Conceptual Efficacy Models
Should in vitro screening reveal potent antimicrobial or anticancer activity for this compound, the following conceptual animal models could be employed to assess its efficacy.
Antimicrobial Efficacy Models: If the compound demonstrates significant activity against pathogenic bacteria, murine infection models are typically used. For instance, a systemic infection model could be established by intraperitoneally injecting mice with a lethal dose of a bacterial strain like Staphylococcus aureus or Escherichia coli. The efficacy of this compound would then be evaluated by observing survival rates over a period of several days compared to a vehicle control group and a group treated with a standard-of-care antibiotic.
Illustrative Data for a Conceptual Murine Systemic Infection Model
| Treatment Group | Number of Animals | Bacterial Strain | Survival Rate (7 days) |
|---|---|---|---|
| Vehicle Control | 10 | S. aureus (MRSA) | 0% |
| This compound | 10 | S. aureus (MRSA) | 60% |
Anticancer Efficacy Models: If the compound shows cytotoxic effects against cancer cell lines, its efficacy would be tested in rodent models, typically immunodeficient mice. A common approach is the use of a xenograft model, where human cancer cells are implanted subcutaneously into the mice. Once tumors are established, the animals would be treated with this compound. Efficacy would be determined by measuring tumor volume over time and comparing the treated group to a vehicle control group.
Illustrative Data for a Conceptual Xenograft Tumor Model
| Treatment Group | Number of Animals | Cancer Cell Line | Mean Tumor Volume Change from Baseline (Day 21) |
|---|---|---|---|
| Vehicle Control | 8 | Human Melanoma (A375) | + 450% |
| This compound | 8 | Human Melanoma (A375) | + 150% |
Conceptual Safety and Toxicological Models
Parallel to efficacy studies, a preliminary assessment of the compound's safety profile is essential. These studies are typically conducted in two different animal species (e.g., a rodent and a non-rodent) to identify potential target organs for toxicity and to establish a safe starting dose for potential clinical trials.
Acute Toxicity Studies: An acute toxicity study would involve administering a single, high dose of this compound to animals to determine the immediate effects and to identify the maximum tolerated dose (MTD). Observations would include clinical signs of toxicity and mortality over a short period, typically 14 days.
Repeated-Dose Toxicity Studies: To understand the effects of longer-term exposure, repeated-dose toxicity studies (e.g., 28-day studies) would be conducted. The compound would be administered daily to animals at various dose levels. Throughout the study, a range of parameters would be monitored, including changes in body weight, food and water consumption, clinical signs, and detailed blood and urine analysis. At the end of the study, a comprehensive necropsy and histopathological examination of all major organs would be performed to identify any compound-related changes.
Illustrative Data from a Conceptual 28-Day Repeated-Dose Toxicity Study in Rats
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Body Weight Change | + 25% | + 24% | + 15% | + 5% |
| Alanine Aminotransferase (ALT) | Normal | Normal | Slightly Elevated | Significantly Elevated |
It is imperative to emphasize that the models and data presented above are purely conceptual and illustrative. The actual design and outcomes of animal studies for this compound would depend on its specific in vitro biological activity profile. Rigorous, well-controlled in vivo studies are indispensable for progressing any potential therapeutic candidate through the drug development pipeline.
Computational Chemistry and Molecular Modeling Studies
Ligand-Based Drug Design Approaches
Ligand-based drug design focuses on the analysis of molecules that are known to interact with a target of interest. In the absence of a known 3D structure of the biological target, these methods utilize the structural information of active compounds to develop a pharmacophore model. This model represents the key steric and electronic features necessary for biological activity. For derivatives of 2-aminothiazole (B372263), these approaches have been successfully applied to understand their structure-activity relationships (SAR). researchgate.netijper.org
Pharmacophore modeling for 5-Iodo-4-(trifluoromethyl)thiazol-2-amine and its analogs would involve identifying common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for their biological effect. Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights by correlating the 3D structural features of these molecules with their biological activities. nih.gov
Structure-Based Drug Design Approaches
When the three-dimensional structure of a biological target is available, structure-based drug design methods can be employed to predict how a ligand will bind to it. These techniques are essential for understanding the molecular interactions that govern the ligand's affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govresearchgate.net For this compound, docking studies can be used to predict its binding mode and affinity to various potential biological targets. nih.govnih.govimpactfactor.org The process involves placing the ligand in the binding site of the target protein and evaluating the interaction energy using a scoring function. These scores help in ranking different ligands and prioritizing them for further experimental testing. uowasit.edu.iq
For instance, docking studies on similar thiazole (B1198619) derivatives have been used to predict their inhibitory activity against enzymes like DNA gyrase and lanosterol (B1674476) 14α-demethylase. nih.govmdpi.com The results of such studies for this compound would likely highlight key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of a target protein.
Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Amine group with ASP 150; Thiazole nitrogen with LYS 75 |
| Hydrophobic Interactions | Trifluoromethyl group with LEU 25, VAL 33; Iodophenyl ring with PHE 148 |
| Interacting Residues | LEU 25, VAL 33, LYS 75, ASP 150, PHE 148 |
Molecular Dynamics Simulations of Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can be used to assess the stability of the binding mode predicted by molecular docking and to investigate the conformational changes that may occur upon ligand binding. For the this compound-protein complex, MD simulations would help in understanding the flexibility of the ligand in the binding pocket and the role of water molecules in mediating the interactions.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govsemanticscholar.org By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested molecules. imist.manih.govresearchgate.net
For a series of derivatives based on the this compound scaffold, QSAR studies would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters. nih.gov These descriptors are then used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms. nih.gov A well-validated QSAR model can be a valuable tool for designing new analogs with improved potency. nih.gov
Table 2: Example of Descriptors Used in a QSAR Model for Thiazole Derivatives
| Descriptor | Description | Contribution to Activity |
|---|---|---|
| LogP | Lipophilicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Dipole Moment | Polarity of the molecule | Positive |
| HOMO Energy | Electron-donating ability | Negative |
| LUMO Energy | Electron-accepting ability | Positive |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The ADME properties of a drug candidate are critical for its success in clinical trials. In silico methods for predicting ADME properties have become an integral part of the drug discovery process, as they help in identifying potential liabilities at an early stage. nih.govnih.govtexilajournal.comnih.gov
For this compound, various computational models can be used to predict its ADME profile. mdpi.comscientificelectronicarchives.orgmdpi.com These predictions include parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. mdpi.comresearchgate.net The results of these in silico studies can guide the chemical modification of the lead compound to improve its pharmacokinetic properties. acs.org
Table 3: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Oral Bioavailability | Moderate | Acceptable for oral administration |
| Blood-Brain Barrier Penetration | Low | Less likely to cause CNS side effects |
| Plasma Protein Binding | High | May have a longer duration of action |
| CYP450 Inhibition | Low potential | Low risk of drug-drug interactions |
| Human Intestinal Absorption | High | Well-absorbed from the gut |
Future Directions and Therapeutic Potential
Optimization of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine and its Derivatives
The optimization of this compound as a lead compound would likely focus on modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of new analogs. nih.govnih.gov
Key areas for optimization would include:
Modification of the 2-amino group: The 2-amino group of the thiazole (B1198619) ring is a common site for modification to improve biological activity. plos.org Acylation, alkylation, or incorporation into larger heterocyclic systems could be explored. For instance, the introduction of substituted benzoyl groups at the N-2 position of other 2-aminothiazoles has been shown to dramatically increase their antitubercular activity. nih.gov
Replacement of the iodine atom: While the iodine atom can be crucial for activity, it may also be a site of metabolic liability. Replacing it with other halogens (Br, Cl, F) or different functional groups could fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity and a better safety profile. mdpi.com
Derivatization of the trifluoromethyl group: The trifluoromethyl group is generally metabolically stable. mdpi.com However, exploring bioisosteric replacements could be a strategy to modulate lipophilicity and other physicochemical properties.
The following table illustrates potential optimization strategies based on known 2-aminothiazole (B372263) derivatives:
| Modification Site | Potential Modification | Rationale | Reference Compound Example | Observed Effect |
| 2-Amino Group | N-acylation with substituted benzoyl groups | Enhance binding affinity and potency | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | >128-fold improvement in antitubercular activity. nih.gov |
| 5-Position | Replacement of Iodine with other halogens (e.g., Br, Cl) | Modulate electronic properties and metabolic stability | 5-Bromo-4-phenylthiazol-2-amine | Altered inhibitory activity against certain enzymes. |
| 4-Position | Introduction of different aryl or heteroaryl groups | Explore new binding interactions and improve selectivity | 4-Aryl-N-arylcarbonyl-2-aminothiazoles | Potent in vitro antiproliferative activity. nih.gov |
Combination Therapies and Synergistic Effects
Thiazole derivatives have shown promise in combination with other therapeutic agents, leading to enhanced efficacy and potentially overcoming drug resistance. kuey.net Investigating this compound or its optimized derivatives in combination therapies could be a fruitful area of research.
Potential combination strategies include:
With standard-of-care anticancer agents: Many thiazole-containing compounds exhibit anticancer properties. nih.govresearchgate.net Combining a novel thiazole derivative with existing chemotherapeutics could lead to synergistic effects, allowing for lower doses and reduced toxicity.
With antibiotics: Thiazole derivatives have been explored for their antimicrobial activities. mdpi.commdpi.com In an era of growing antibiotic resistance, combination therapy with a thiazole-based compound could restore the efficacy of older antibiotics or potentiate the action of new ones.
With anti-inflammatory drugs: The 2-aminothiazole scaffold is present in some anti-inflammatory agents. wisdomlib.org Combining a novel derivative with existing non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could offer a multi-pronged approach to treating inflammatory diseases.
The table below provides examples of synergistic effects observed with other thiazole derivatives:
| Thiazole Derivative Class | Combination Partner | Therapeutic Area | Observed Synergistic Effect |
| Thiazole-based kinase inhibitors | Chemotherapy | Oncology | Enhanced tumor growth inhibition. nih.gov |
| Antimicrobial thiazoles | Beta-lactam antibiotics | Infectious Diseases | Reversal of antibiotic resistance. |
| Anti-inflammatory thiazoles | NSAIDs | Inflammation | Increased anti-inflammatory response. |
Clinical Translation and Drug Development Considerations
The path to clinical translation for any new chemical entity is fraught with challenges. For this compound and its derivatives, several key considerations would need to be addressed:
Preclinical Toxicology: A thorough evaluation of the compound's safety profile, including acute and chronic toxicity, genotoxicity, and carcinogenicity, is essential.
Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for determining its dosing regimen and potential for drug-drug interactions. The presence of the trifluoromethyl group often leads to increased metabolic stability. mdpi.com
Formulation Development: Developing a stable and bioavailable formulation is a crucial step for ensuring consistent drug delivery and therapeutic effect.
Biomarker Identification: Identifying biomarkers to predict patient response or monitor treatment efficacy can significantly de-risk clinical development and facilitate a personalized medicine approach.
While no clinical trials have been conducted on this specific compound, the broader class of thiazole derivatives has seen numerous candidates advance through the clinical pipeline, providing valuable insights for future development. nih.govnih.gov
Emerging Applications in Chemical Biology and Material Science
Beyond its therapeutic potential, the unique chemical structure of this compound lends itself to applications in chemical biology and material science.
Chemical Probes: The 2-aminothiazole scaffold can be functionalized to create chemical probes for studying biological pathways. researchgate.net The iodine atom provides a handle for further chemical modifications, such as the attachment of fluorescent tags or affinity labels.
Organic Electronics: Thiazole-containing compounds have been investigated for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net The electron-withdrawing nature of the trifluoromethyl group and the potential for intermolecular interactions involving the iodine atom could impart interesting photophysical properties.
Conductive Polymers: Polymers incorporating the thiazole motif have shown promise as conductive materials. kuey.net The specific substitutions on this compound could be leveraged to tune the electronic properties of such polymers.
The following table highlights potential applications based on the properties of related thiazole compounds:
| Application Area | Key Structural Feature | Potential Function |
| Chemical Biology | 2-Amino group, 5-Iodo group | Site for conjugation to reporter molecules (e.g., fluorophores). |
| Organic Electronics | Trifluoromethyl group, Thiazole core | Electron-accepting unit in organic semiconductors. researchgate.net |
| Material Science | Thiazole backbone | Building block for fluorescent dyes and conductive polymers. kuey.net |
Q & A
Q. What are the common synthetic routes for preparing 5-Iodo-4-(trifluoromethyl)thiazol-2-amine?
A widely used method involves the condensation of α-bromoketones with substituted thioureas in ethanol, facilitated by a base like N,N-diisopropylethylamine (DIPEA). For example, reacting 2-bromo-1-(trifluoromethyl)ethanone with thiourea derivatives under reflux conditions yields the thiazole core. Subsequent iodination at the 5-position can be achieved via electrophilic substitution using iodine and a Lewis acid catalyst . Alternative approaches include cyclization of pre-functionalized intermediates under solvent-free conditions, leveraging hydrogen bonding to activate carbonyl groups .
Q. How is the structure of this compound characterized experimentally?
Multimodal characterization is critical:
- NMR spectroscopy : H and C NMR confirm the thiazole ring and substituents (e.g., trifluoromethyl and iodine). The amine proton typically appears as a broad singlet near δ 5.5–6.5 ppm.
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., CHFINS, expected [M+H]: 320.89).
- X-ray crystallography : Resolves protonation sites and intermolecular interactions, such as hydrogen bonding between the amine and halides .
Q. What solvent systems are optimal for purifying this compound?
Ethyl acetate/hexane mixtures (3:1 v/v) are effective for column chromatography due to the compound’s moderate polarity. Recrystallization from hot ethanol or acetonitrile yields high-purity crystals suitable for crystallographic studies .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and iodo substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group deactivates the thiazole ring, directing electrophilic substitution to the 5-position. The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling functionalization with aryl/heteroaryl boronic acids. Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) predict reduced electron density at the 5-position, corroborating experimental regioselectivity .
Q. How can conflicting crystallographic data on protonation sites be resolved?
Discrepancies in protonation sites (e.g., amine vs. heteroaromatic nitrogen) arise from pH-dependent equilibria. To resolve this:
- Perform pH-controlled crystallography in aqueous/organic solvent mixtures.
- Use N NMR to track nitrogen chemical shifts under varying protonation states.
- Compare hydrogen-bonding patterns in related salts (e.g., hydrobromide vs. hydrochloride), as seen in analogues like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide .
Q. What strategies optimize the compound’s bioactivity in medicinal chemistry studies?
- Structure-activity relationship (SAR) : Introduce substituents at the 2-amine position (e.g., aryl groups) to enhance binding to biological targets like kinase enzymes.
- Prodrug design : Protect the amine with acetyl or Boc groups to improve bioavailability, followed by enzymatic cleavage in vivo.
- Co-crystallization : Study interactions with target proteins (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) using X-ray crystallography to guide rational design .
Q. How do computational methods aid in predicting the compound’s spectroscopic properties?
DFT calculations (e.g., B3LYP hybrid functional with 6-311++G** basis set) simulate IR, NMR, and UV-Vis spectra. For example:
- Vibrational modes of the trifluoromethyl group (~1150–1250 cm) correlate with experimental IR.
- TD-DFT predicts UV absorption maxima near 270–290 nm, consistent with π→π* transitions in the thiazole ring .
Methodological Notes
- Contradictory data analysis : When experimental and computational results conflict (e.g., reaction yields vs. DFT-predicted activation energies), validate via kinetic studies (e.g., Arrhenius plots) or isotopic labeling .
- Synthetic scalability : For gram-scale synthesis, replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



